2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a fascinating chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound features a cycloheptane ring fused with a pyrrole ring and a benzyl group attached to the nitrogen atom. Its structural complexity and potential biological activities make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst. For this compound, the starting materials would include a cycloheptanone derivative and benzylamine, which undergo cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of fully saturated cycloheptane derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole due to the presence of a fused ring system.
Benzylpyrroles: Compounds with a benzyl group attached to a pyrrole ring, such as benzylpyrrole and benzylindole, exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a benzyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-16(14)17-15/h1,3-4,7-8,12,17H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXTXLATOCWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.